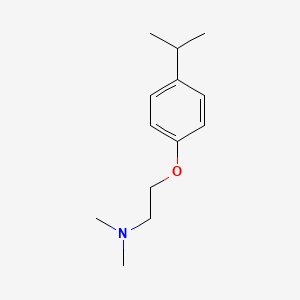

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, also known as IPPD, is a synthetic amine and a derivative of phenoxyacetic acid. It is an aromatic amine used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. IPPD is a white, crystalline powder with a melting point of 72-76°C and a boiling point of 270-280°C. It is soluble in water and organic solvents and is stable in the presence of acids and bases.

科学的研究の応用

Catalytic Applications in Organic Synthesis

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its structural isomers have been explored in the context of organic synthesis, particularly in palladium-catalyzed reactions. In a study by Yap et al. (2014), various substituted N,N-dimethylethanamines, including those with isopropyl groups, were treated with palladium(II) ions. This treatment led to different reactions depending on the structural isomers, including ortho-metalation and chemoselective N-demethylation, demonstrating the compound's utility in catalytic applications (Yap et al., 2014).

Studies in Hallucinogenic and Psychoactive Compounds

Although it is outside the direct scope of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, related compounds have been studied for their hallucinogenic and psychoactive properties. For instance, Rohanová et al. (2008) investigated the disposition and kinetic profile of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally similar to 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. Such studies provide insights into the pharmacokinetics and potential psychoactive effects of structurally related compounds (Rohanová et al., 2008).

Applications in Chiral Chemistry

The utility of related N,N-dimethylethanamines in chiral chemistry has been demonstrated in the synthesis of novel amine ligands. Yap et al. (2014) synthesized a novel amine ligand from an analogous compound and developed a chiral palladacycle, which was used in asymmetric hydrophosphination reactions. This highlights the potential application of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its derivatives in stereoselective synthesis (Yap et al., 2014).

Analytical Chemistry Applications

Compounds related to 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine have been used in analytical chemistry. Abdel-Moety and El-bardicy (1985) developed a gas-liquid chromatographic procedure for the determination of diphenhydramine, a compound structurally related to 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, in pharmaceutical formulations. This underscores the potential of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in analytical methods (Abdel-Moety & El-bardicy, 1985).

作用機序

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.

Mode of Action

Based on the structure of the compound, it may undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Result of Action

Similar compounds have demonstrated anti-inflammatory activity, with inhibition of cox enzymes and reduction of prostaglandin synthesis .

特性

IUPAC Name |

N,N-dimethyl-2-(4-propan-2-ylphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)12-5-7-13(8-6-12)15-10-9-14(3)4/h5-8,11H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXXJCYWBAALFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B2451671.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)